Superior Binding Affinity over Moiety 5
PROTAC BRD9-binding moiety 1, based on the I-BRD9 scaffold, exhibits a BRD9 binding affinity (IC50) of 79.4 nM in a chemoproteomic competition binding assay, corresponding to a pIC50 of 7.1 [1]. In contrast, PROTAC BRD9-binding moiety 5, an alternative BRD9 warhead, has a reported IC50 of 4.20 μM . This represents a >50-fold difference in potency, making PROTAC BRD9-binding moiety 1 the clearly superior choice for constructing high-activity BRD9 PROTACs.
| Evidence Dimension | BRD9 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 79.4 nM |
| Comparator Or Baseline | PROTAC BRD9-binding moiety 5: 4.20 μM (4200 nM) |
| Quantified Difference | ~53-fold more potent |
| Conditions | Chemoproteomic competition binding assay in HuT-78 cell lysates for I-BRD9 [1]; unspecified binding assay for PROTAC BRD9-binding moiety 5 |
Why This Matters
Higher binding affinity of the warhead ligand is directly correlated with improved degradation efficiency in the final PROTAC molecule, reducing the concentration required for effective target knockdown.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). I-BRD9 ligand activity chart. Retrieved from https://www.guidetoimmunopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=8397 View Source
